N-(5-Bromo-3-methyl-2-pyridyl)thiourea

Description

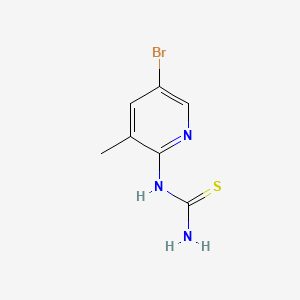

N-(5-Bromo-3-methyl-2-pyridyl)thiourea is a thiourea derivative characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position, with a thiourea (-NH-CS-NH-) functional group attached to the 2-position of the pyridine (Fig. 1). This compound is commercially available as a reagent-grade chemical (97% purity) under the Thermo Scientific brand (SKU: H33021) and is primarily utilized in synthetic chemistry and coordination chemistry due to its metal-chelating properties . Its molecular structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which modulate its reactivity and interaction with metal ions or biological targets.

Properties

IUPAC Name |

(5-bromo-3-methylpyridin-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c1-4-2-5(8)3-10-6(4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQFHROQBUNGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=S)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from 5-Bromo-3-methyl-2-pyridylamine

The most common method involves reacting 5-bromo-3-methyl-2-pyridylamine with thiocarbonylating agents. Thiophosgene (Cl₂C=S) or ammonium thiocyanate (NH₄SCN) are typically employed under acidic or basic conditions.

Reaction Mechanism :

The amine group attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of HCl (with thiophosgene) or NH₃ (with ammonium thiocyanate) yields the thiourea product. For example:

This reaction is typically conducted in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours.

Optimization Considerations :

-

Temperature : Yields improve at elevated temperatures (70–80°C) but risk decomposition beyond 90°C.

-

Solvent : DMF enhances solubility of the amine but may require rigorous drying to prevent hydrolysis.

Bromination of Preformed Thiourea Derivatives

An alternative route involves brominating a pre-synthesized pyridylthiourea. For instance, N-(3-methyl-2-pyridyl)thiourea can undergo electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

Key Steps :

-

Substrate Preparation : N-(3-methyl-2-pyridyl)thiourea is synthesized via amine-thiophosgene coupling.

-

Bromination : NBS (1.1 equiv) and FeBr₃ (0.1 equiv) in dichloromethane at 0–5°C for 2 hours.

Advantages :

-

Positional selectivity for bromination at the pyridine’s 5-position due to directing effects of the methyl and thiourea groups.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Key Observations :

-

Direct Synthesis offers higher yields and avoids post-functionalization steps but requires access to brominated pyridylamine precursors.

-

Bromination Route is advantageous for laboratories with existing thiourea derivatives but involves hazardous brominating agents.

Structural Characterization and Validation

Spectroscopic Data

Physicochemical Properties

-

Solubility : Sparingly soluble in water; highly soluble in DMF and DMSO.

Challenges and Optimization Strategies

Purification Difficulties

The product often co-crystallizes with unreacted starting materials. Recrystallization from ethanol/water (3:1) improves purity to ≥97%.

Scalability Issues

Large-scale reactions face exothermic risks during thiophosgene addition. Semi-batch protocols with controlled temperature (0–5°C) mitigate this.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-methyl-2-pyridyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The bromine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridyl derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

N-(5-Bromo-3-methyl-2-pyridyl)thiourea has demonstrated notable antimicrobial properties. Research indicates that compounds with thiourea moieties can inhibit the growth of various bacterial strains. For instance, derivatives of thioureas have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.12 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.03–0.06 |

| This compound | Escherichia coli | 0.06–0.12 |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. For example, certain derivatives exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising therapeutic effects .

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic cancer | 7–14 |

| Prostate cancer | 10–20 |

| Breast cancer | 15–20 |

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. The compound showed IC50 values against AChE ranging from 33.27 to 93.85 nM, highlighting its potential as a therapeutic agent for cognitive disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiourea derivatives, including this compound, demonstrated significant antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that the compound's structural features contributed to its potency, making it a candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer effects of thioureas revealed that this compound inhibited cell migration and induced apoptosis in breast cancer cells. The mechanism was linked to the downregulation of key signaling pathways involved in cancer progression, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse applications depending on their substituents and core aromatic systems. Below, N-(5-Bromo-3-methyl-2-pyridyl)thiourea is compared structurally and functionally to other thiourea-based compounds reported in the literature.

Structural and Functional Comparisons

Table 1: Key Thiourea Derivatives and Their Properties

Metal Coordination and Chelation

Thiourea derivatives are renowned for forming stable metal complexes. In comparison:

- N-(O-Hydroxyphenyl)-N'-phenylthiourea forms stable Cu²⁺ and Co²⁺ complexes due to the hydroxyl group’s additional binding site, which enhances chelation efficiency .

- HI-346 ’s bromopyridyl-thiourea moiety may prioritize interactions with biomolecules over metal ions, reflecting a trade-off between medicinal and analytical applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-Bromo-3-methyl-2-pyridyl)thiourea?

Answer: The synthesis typically involves a condensation reaction between 5-bromo-3-methyl-2-pyridylamine and thiophosgene or isothiocyanate derivatives under inert conditions. For example, thiourea derivatives are often synthesized in anhydrous ethanol or THF at 60–80°C, followed by recrystallization from ethanol/water mixtures to achieve high purity (>97%) . Key steps include monitoring reaction progress via TLC and ensuring stoichiometric control to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks to confirm the pyridyl and thiourea moieties. The aromatic protons of the pyridine ring typically appear at δ 7.5–8.5 ppm, while the thiourea NH signals are observed at δ 9–11 ppm .

- FT-IR : Confirm the presence of C=S (∼1250 cm⁻¹) and N-H stretches (∼3300 cm⁻¹) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. For example, torsion angles and dihedral angles between the pyridyl and thiourea groups can be quantified to assess planarity .

Q. How can kinetic studies elucidate substitution reactivity of this thiourea with bio-relevant nucleophiles?

Answer:

- Experimental design : Use UV-Vis spectroscopy to monitor ligand substitution reactions (e.g., with thiourea or dimethylthiourea) in aqueous ethanol at 25–40°C. Pseudo-first-order conditions (excess nucleophile) simplify rate constant determination .

- Data analysis : Fit kinetic data to a two-term exponential model to distinguish associative vs. dissociative mechanisms. For example, activation parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal transition-state entropy changes .

- DFT modeling : Optimize geometries of intermediates and transition states using B3LYP/6-31G(d) to validate experimental kinetics .

Q. What structural modifications enhance biological activity, such as HIV-1 reverse transcriptase inhibition?

Answer:

- SAR insights : Introducing flexible substituents (e.g., piperidinylethyl groups) improves binding to hydrophobic pockets in viral enzymes. For example, N-[2-(1-piperidinylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea showed enhanced activity (IC50 = 0.2 μM) due to conformational adaptability .

- Crystallographic validation : Co-crystallize modified thioureas with target proteins (e.g., HIV-1 RT) to identify critical hydrogen bonds (e.g., Lys101 or Tyr181 interactions) .

Q. How can crystallographic challenges (e.g., twinned data) be addressed during structural analysis?

Answer:

Q. What strategies resolve contradictions between spectroscopic and computational data?

Answer:

- Case example : If NMR suggests a planar thiourea conformation but DFT predicts non-planarity, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations). Solvent-induced polarization can alter electron distribution .

- Validation : Cross-check with IR spectroscopy; a red-shifted C=S stretch in solution may indicate hydrogen bonding absent in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.